molecular formula C10H12N2OS B14799050 (2R,5S)-3,5-Dimethyl-2-(pyridin-3-yl)thiazolidin-4-one

(2R,5S)-3,5-Dimethyl-2-(pyridin-3-yl)thiazolidin-4-one

Cat. No.: B14799050
M. Wt: 208.28 g/mol
InChI Key: FZXAQGVGSAANBR-OIBJUYFYSA-N
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Description

MK 386, also known as 4,7β-dimethyl-4-aza-5α-cholestan-3-one, is a synthetic, steroidal 5α-reductase inhibitor. It was first reported in 1994 and is a potent and selective inhibitor of 5α-reductase type I. This compound shows high selectivity for inhibition of human 5α-reductase type I over 5α-reductase type II .

Preparation Methods

The synthesis of MK 386 involves the preparation of 4,7β-dimethyl-4-aza-5α-cholestan-3-one. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

MK 386 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions are typically derivatives of the original compound with modifications at specific positions .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

MK 386 is compared with other 5α-reductase inhibitors such as finasteride and dutasteride:

The uniqueness of MK 386 lies in its selectivity for 5α-reductase type I, making it a valuable tool for studying the specific role of this enzyme in androgen metabolism .

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

(2R,5S)-3,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H12N2OS/c1-7-9(13)12(2)10(14-7)8-4-3-5-11-6-8/h3-7,10H,1-2H3/t7-,10+/m0/s1

InChI Key

FZXAQGVGSAANBR-OIBJUYFYSA-N

Isomeric SMILES

C[C@H]1C(=O)N([C@H](S1)C2=CN=CC=C2)C

Canonical SMILES

CC1C(=O)N(C(S1)C2=CN=CC=C2)C

Origin of Product

United States

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